molecular formula C15H12N2O4 B15153873 2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B15153873
M. Wt: 284.27 g/mol
InChI Key: SHPJSIUHFNHXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Nitrophenyl)-4-azatricyclo[5210(2),?]dec-8-ene-3,5-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of 4-(3-Nitrophenyl)-4-azatricyclo[5.2.1.0(2),?]dec-8-ene-3,5-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the tricyclic core through cyclization reactions, followed by the introduction of the nitrophenyl group. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures, ensuring consistency and efficiency in large-scale synthesis.

Chemical Reactions Analysis

4-(3-Nitrophenyl)-4-azatricyclo[5.2.1.0(2),?]dec-8-ene-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.

    Substitution: The nitrophenyl group can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction type and conditions applied.

Scientific Research Applications

4-(3-Nitrophenyl)-4-azatricyclo[5.2.1.0(2),?]dec-8-ene-3,5-dione has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(3-Nitrophenyl)-4-azatricyclo[5.2.1.0(2),?]dec-8-ene-3,5-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

4-(3-Nitrophenyl)-4-azatricyclo[5.2.1.0(2),?]dec-8-ene-3,5-dione can be compared with other tricyclic compounds, such as:

    4-Phenyl-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione: Similar in structure but with a phenyl group instead of a nitrophenyl group.

    4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione: Contains oxygen atoms in the tricyclic core, leading to different chemical properties. The uniqueness of 4-(3-Nitrophenyl)-4-azatricyclo[5.2.1.0(2),?]dec-8-ene-3,5-dione lies in its specific functional groups and their influence on the compound’s reactivity and applications.

Properties

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

4-(3-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C15H12N2O4/c18-14-12-8-4-5-9(6-8)13(12)15(19)16(14)10-2-1-3-11(7-10)17(20)21/h1-5,7-9,12-13H,6H2

InChI Key

SHPJSIUHFNHXFW-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.